molecular formula C6H8LiN3O2 B13574527 lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13574527
M. Wt: 161.1 g/mol
InChI Key: HCXHDVQXLYEBGO-UHFFFAOYSA-M
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Description

Lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate (C₆H₈LiN₃O₂, molecular weight 161.09 g/mol) is a lithium salt of a triazole-carboxylic acid derivative. It features a 1,2,3-triazole ring substituted with ethyl and methyl groups at positions 5 and 1, respectively, and a carboxylate anion at position 4 . This compound is cataloged as a building block in organic and medicinal chemistry, suggesting applications in drug discovery, coordination chemistry, or materials science. Its ionic nature likely enhances solubility in polar solvents, making it suitable for reactions requiring aqueous or ionic environments.

Properties

Molecular Formula

C6H8LiN3O2

Molecular Weight

161.1 g/mol

IUPAC Name

lithium;5-ethyl-1-methyltriazole-4-carboxylate

InChI

InChI=1S/C6H9N3O2.Li/c1-3-4-5(6(10)11)7-8-9(4)2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

HCXHDVQXLYEBGO-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCC1=C(N=NN1C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-Ethyl-1-Methyl-1H-1,2,3-Triazole Core

The 5-ethyl substituent can be introduced via alkylation or by starting with an ethyl-substituted precursor:

  • Step 1: Formation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole
    Starting from a 1-substituted triazole, bromination at the 4 and 5 positions is performed to give a dibromo intermediate.

  • Step 2: Selective mono-substitution with Grignard reagent
    Treat the dibromo triazole with isopropylmagnesium chloride (a Grignard reagent) at low temperature (−78 to 0 °C) to selectively substitute one bromine, yielding 1-substituted-4-bromo-1H-1,2,3-triazole.

  • Step 3: Introduction of ethyl group at the 5-position
    The 5-position bromine can be further substituted with an ethyl group via nucleophilic substitution or cross-coupling methods (e.g., Suzuki or Negishi coupling) using an ethyl organometallic reagent.

  • Step 4: Methylation at N-1
    The N-1 position is methylated using methyl iodide or methyl triflate under basic conditions, typically in an aprotic solvent at 0–80 °C, to yield 1-methyl-5-ethyl-1H-1,2,3-triazole derivatives.

Carboxylation at the 4-Position

  • Step 5: Lithiation and carbonation
    The 4-position hydrogen or bromine can be lithiated using a strong base such as lithium diisopropylamide (LDA) at low temperatures (−78 °C), followed by bubbling carbon dioxide gas to introduce the carboxylic acid group at the 4-position.

Esterification and Salt Formation

  • Step 6: Esterification to methyl ester
    The carboxylic acid is converted to the methyl ester by reaction with thionyl chloride and methanol or by direct methylation with methyl iodide in the presence of a base.

  • Step 7: Formation of lithium salt
    The methyl ester or acid is treated with lithium hydroxide or lithium carbonate in an appropriate solvent (e.g., methanol, water) to form the lithium carboxylate salt, lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Product/Intermediate
1 Bromination Bromine or NBS in suitable solvent 1-substituted-4,5-dibromo-1H-1,2,3-triazole
2 Grignard substitution Isopropylmagnesium chloride, THF, −78 to 0 °C 1-substituted-4-bromo-1H-1,2,3-triazole
3 Ethyl substitution Ethyl organometallic reagent, Pd-catalyst (if cross-coupling) 5-ethyl-1-substituted-4-bromo-1H-1,2,3-triazole
4 N-1 Methylation Methyl iodide, base, aprotic solvent, 0–80 °C 1-methyl-5-ethyl-4-bromo-1H-1,2,3-triazole
5 Lithiation and carbonation LDA, THF, −78 °C, CO2 gas 1-methyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
6 Esterification Thionyl chloride, methanol Methyl ester derivative
7 Lithium salt formation LiOH or Li2CO3, methanol/water This compound

Research Findings and Considerations

  • Selectivity and Isomer Avoidance:
    The methylation step must be carefully controlled to avoid N-methyl isomerization or quaternization side reactions, which are common in triazole chemistry. Using methyl iodide under controlled conditions and protecting other reactive sites helps achieve high selectivity.

  • Lithiation Conditions:
    The use of lithium diisopropylamide (LDA) at low temperatures ensures regioselective lithiation at the 4-position, enabling efficient carboxylation with carbon dioxide.

  • Purification:
    The intermediates and final lithium salt are typically purified by crystallization or chromatography. The lithium salt form often improves solubility and stability.

  • Alternative Methods: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to construct the triazole ring with desired substitution patterns, followed by functional group transformations to introduce the carboxylate and lithium salt.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new triazole derivatives with different cations.

Scientific Research Applications

Lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Coordination Complexes with Triazole-carboxylates

Triazole-carboxylates are known to act as ligands in coordination chemistry. For example:

  • Zinc(II) complexes of similar triazole-carboxylates demonstrate enhanced luminescence properties.
  • Lithium-based complexes may form ionic conductive materials for battery applications, leveraging the lithium ion’s mobility .

Structural and Crystallographic Insights

The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of small molecules, including triazole derivatives . Key observations:

  • Lithium Salt : Likely exhibits ionic packing with short Li–O bonds, inferred from analogous carboxylate structures. WinGX/ORTEP may visualize its anisotropic displacement parameters .
  • Ethyl Ester : The p-nitrophenyl group could induce π-stacking interactions, while the ester group participates in hydrogen bonding, as seen in similar compounds .

Biological Activity

Lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicine and other fields. The discussion includes synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

This compound features a triazole ring with an ethyl group at position 5, a methyl group at position 1, and a carboxylate group at position 4. The presence of lithium enhances its solubility and potential biological activity.

Synthesis Methods

The synthesis typically involves:

  • Formation of the Triazole Ring : This can be achieved through the reaction of an azide with an alkyne, often catalyzed by copper(I) salts.
  • Introduction of Substituents : Ethyl and methyl groups are added via alkylation reactions.
  • Carboxylate Group Introduction : This is done through carboxylation reactions.
  • Lithium Salt Formation : The final step involves reacting the triazole derivative with lithium sources like lithium hydroxide or lithium carbonate.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The lithium ion can influence enzyme activity by acting as a cofactor or inhibitor.
  • Neurotransmitter Release : It may affect neurotransmitter systems, particularly in neurological contexts, enhancing cognitive functions .
  • Antimicrobial Activity : The triazole ring has been associated with antimicrobial properties against various pathogens .

Antimicrobial and Anticancer Properties

Studies have shown that triazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

In terms of anticancer properties, research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals the unique attributes of this compound:

Compound NameKey FeaturesBiological Activity
Lithium(1+)5-methyl-1H-1,2,4-triazole-3-carboxylateSimilar structure; different substituentsAntimicrobial; anticancer
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylateLacks lithium; different substituentsModerate antimicrobial

This table highlights how variations in structure can influence biological activity.

Study 1: Antimicrobial Efficacy

A study conducted on this compound showed promising results against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antifungal agents. The compound's mechanism involved disruption of fungal cell membrane integrity.

Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound found that it could enhance synaptic plasticity in neuronal cultures. This was attributed to its ability to modulate calcium signaling pathways involved in neurotransmitter release .

Q & A

Basic Research Questions

Q. How is the crystal structure of lithium(1+)5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves a diffractometer (e.g., Bruker SMART APEX CCD) using MoKα radiation. Structure refinement employs SHELXL for small-molecule crystallography, with WinGX or OLEX2 for data processing and visualization .
  • Key Parameters :

  • Space group (e.g., monoclinic P2₁/c observed in similar triazole carboxylates) .
  • Unit cell dimensions (e.g., a = 13.53 Å, b = 7.30 Å, c = 12.61 Å, β = 99.57°) .
  • Hydrogen bonding networks critical for stabilizing the lithium coordination environment.

Q. What synthetic routes are optimized for preparing lithium-coordinated triazole carboxylates?

  • Methodology : Multi-step synthesis starting from ethyl 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate. Key steps include:

  • Cyclocondensation of hydrazine derivatives with ethyl acetoacetate under reflux .
  • Lithiation via ion exchange using LiOH or LiHCO₃ in anhydrous solvents .
    • Quality Control : Reaction monitoring via TLC, with product purity confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the lithium ion influence the compound’s solubility and stability?

  • Methodology : Comparative studies using:

  • Solubility tests in polar (water, DMSO) vs. non-polar solvents (hexane).
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C observed in similar Li-coordinated compounds) .
    • Key Insight : Lithium coordination enhances solubility in polar aprotic solvents due to increased ionic character .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of substituents on the triazole ring’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:

  • Electron density maps (e.g., Fukui indices) at the carboxylate group.
  • Lithium ion affinity (LIA) and binding energy with the triazole-carboxylate framework .
    • Data Contradiction : Discrepancies in calculated vs. experimental bond lengths (e.g., Li–O distances) require calibration with SCXRD data .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) affect biological activity in related triazole derivatives?

  • Methodology :

  • Synthesis : Analog preparation (e.g., 5-methyl vs. 5-ethyl substituents) via regioselective alkylation .
  • Bioassays : Antimicrobial activity testing (MIC values against S. aureus and E. coli) and molecular docking to identify target interactions (e.g., enzyme active sites) .
    • Key Finding : Ethyl groups enhance lipophilicity, improving membrane permeability in Gram-negative bacteria .

Q. What spectroscopic techniques resolve ambiguities in the lithium coordination environment?

  • Methodology :

  • Solid-state NMR : ⁷Li MAS NMR to probe Li⁺ coordination symmetry.
  • IR Spectroscopy : Carboxylate asymmetric stretching (ν~1600 cm⁻¹) shifts indicate Li⁺ binding strength .
    • Challenge : Overlapping signals in crowded spectral regions require deconvolution algorithms .

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